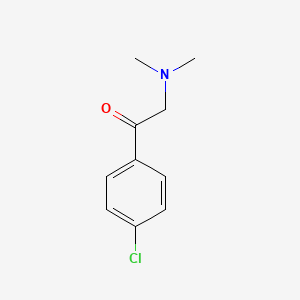

2-Dimethylamino-4'-chloroacetophenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-(dimethylamino)ethanone |

InChI |

InChI=1S/C10H12ClNO/c1-12(2)7-10(13)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |

InChI Key |

YZZBFACTFLNASR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Dimethylamino 4 Chloroacetophenone and Its Analogues

Classical Organic Synthetic Routes

Traditional methods for the synthesis of 2-Dimethylamino-4'-chloroacetophenone and its analogues rely on fundamental organic reactions that have been extensively studied and optimized over the years. These routes often involve multiple steps, beginning with the formation of a substituted acetophenone (B1666503) core, followed by the introduction of the amino group.

Mannich Reaction Principles and Adaptations for β-Amino Ketone Formation

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, also known as Mannich bases. wikipedia.orgthermofisher.com This three-component condensation reaction involves an enolizable carbonyl compound (an α-CH acidic compound), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com For the synthesis of this compound, 4-chloroacetophenone serves as the enolizable ketone, formaldehyde (B43269) is the aldehyde, and dimethylamine (B145610) is the secondary amine. nih.gov

The reaction is typically carried out under acidic conditions, often using the hydrochloride salt of the amine. adichemistry.com The mechanism commences with the formation of an iminium ion from the reaction of dimethylamine and formaldehyde. wikipedia.orgadichemistry.com Concurrently, the acidic conditions facilitate the tautomerization of 4-chloroacetophenone to its enol form. This enol then acts as a nucleophile, attacking the electrophilic iminium ion to form the desired β-amino ketone, this compound. adichemistry.com

One-pot, two-step, three-component protocols have been developed to streamline this process, affording β-amino ketones in good yields. researchgate.net The reaction is versatile and can be adapted for a range of substituted acetophenones, aromatic aldehydes, and amines, making it a valuable method for generating a library of analogous compounds. rsc.org

Table 1: Key Components in the Mannich Reaction for this compound

| Role in Reaction | Compound | Structure |

| Enolizable Ketone | 4-Chloroacetophenone | ClC₆H₄COCH₃ |

| Aldehyde | Formaldehyde | CH₂O |

| Secondary Amine | Dimethylamine | (CH₃)₂NH |

| Product (Mannich Base) | This compound | ClC₆H₄COCH₂N(CH₃)₂ |

Friedel-Crafts Acylation as a Foundation for Substituted Acetophenones

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the synthesis of aromatic ketones and serves as a primary method for preparing the 4-chloroacetophenone precursor. brainly.inbyjus.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, chlorobenzene (B131634), with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. brainly.comsigmaaldrich.com

For the synthesis of 4-chloroacetophenone, chlorobenzene is reacted with acetyl chloride (CH₃COCl) using anhydrous aluminum chloride (AlCl₃) as the catalyst. vedantu.comdoubtnut.comquora.comvedantu.com The AlCl₃ activates the acetyl chloride by forming a complex with the chlorine atom, which leads to the generation of a highly electrophilic acylium ion (CH₃CO⁺). byjus.comdoubtnut.com This acylium ion then attacks the chlorobenzene ring. doubtnut.com

The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group. vedantu.comdoubtnut.com However, due to steric hindrance at the ortho position, the para-substituted product, 4-chloroacetophenone, is formed as the major product. quora.comdoubtnut.com The resulting 4-chloroacetophenone is a key intermediate that can then be used in subsequent reactions, such as the Mannich reaction or nucleophilic substitution, to introduce the dimethylamino group.

Nucleophilic Substitution Reactions Involving Halogenated Acetophenones and Amines

Another classical approach to synthesizing this compound involves a nucleophilic substitution reaction. This method typically proceeds in two steps: the α-halogenation of 4-chloroacetophenone, followed by the substitution of the halogen with dimethylamine.

First, 4-chloroacetophenone is brominated at the α-position to yield 2-bromo-4'-chloroacetophenone (B15067) (also known as 4-chlorophenacyl bromide). innospk.comsigmaaldrich.comthermofisher.com This intermediate is a versatile building block in organic synthesis. innospk.com

In the second step, the bromine atom in 2-bromo-4'-chloroacetophenone is displaced by dimethylamine in a nucleophilic substitution reaction. ucsb.eduyoutube.comkhanacademy.org The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the formation of this compound and a bromide ion. It is important to control the reaction conditions to avoid over-alkylation of the amine, which can lead to the formation of quaternary ammonium (B1175870) salts. youtube.com

Table 2: Two-Step Nucleophilic Substitution Pathway

| Step | Reactants | Product | Reaction Type |

| 1. Halogenation | 4-Chloroacetophenone, Bromine | 2-Bromo-4'-chloroacetophenone | α-Halogenation |

| 2. Substitution | 2-Bromo-4'-chloroacetophenone, Dimethylamine | This compound | Nucleophilic Substitution |

Innovations in Synthetic Techniques

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of complex molecules like this compound. These innovative techniques often offer advantages over classical routes, such as shorter reaction times, milder reaction conditions, and higher yields.

Transition Metal-Catalyzed Coupling Reactions for Aryl Modifications

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and copper-catalyzed reactions are particularly relevant for the synthesis and modification of β-amino ketones and their precursors.

Palladium-catalyzed α-arylation of ketones is a well-established method for forming a bond between an aromatic carbon and the α-carbon of a ketone. acs.orgorganic-chemistry.org This methodology could be employed to synthesize analogues of this compound by coupling various aryl halides with a suitable ketone precursor. For instance, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand, can facilitate the reaction between an aryl bromide and an enolate, leading to the formation of an α-aryl ketone. organic-chemistry.org

Copper-catalyzed methods have also emerged for the synthesis of β-amino ketones. rsc.orgresearchgate.netrsc.org These reactions can involve the coupling of allyl alcohols with anilines or the aminochlorination of α,β-unsaturated ketones. researchgate.netorganic-chemistry.org A copper-catalyzed approach offers a more cost-effective and environmentally friendly alternative to palladium-based systems. rsc.org These transition metal-catalyzed reactions provide a versatile platform for modifying the aryl ring of acetophenone, allowing for the synthesis of a diverse range of analogues with various substituents.

Microwave-Assisted and Solvent-Free Syntheses

In the quest for greener and more efficient chemical processes, microwave-assisted synthesis and solvent-free reaction conditions have gained significant attention. rasayanjournal.co.in These techniques can dramatically reduce reaction times, improve yields, and minimize the use of hazardous organic solvents.

Microwave irradiation has been successfully applied to the Mannich reaction for the synthesis of β-amino ketones. thieme-connect.comthieme-connect.comnih.gov The use of microwave energy can accelerate the reaction, leading to the formation of the desired product in minutes rather than hours, often with higher yields compared to conventional heating methods. thieme-connect.comnih.gov This rapid and efficient method is highly adaptable for the synthesis of this compound from 4-chloroacetophenone, formaldehyde, and dimethylamine.

Solvent-free synthesis is another environmentally benign approach that has been explored for the preparation of β-amino ketones. rasayanjournal.co.innih.govresearchgate.netresearchgate.net Conducting the reaction in the absence of a solvent, often with the aid of a solid catalyst or by simply grinding the reactants together, can lead to cleaner reactions with easier work-up procedures. rasayanjournal.co.inresearchgate.net For example, a one-pot, three-component Mannich reaction can be carried out under solvent-free conditions using a heterogeneous catalyst, which can often be recycled and reused. rasayanjournal.co.in These innovative techniques offer a more sustainable and efficient route to this compound and its analogues.

Table 3: Comparison of Conventional vs. Innovative Synthetic Techniques

| Technique | Advantages | Disadvantages |

| Conventional Heating | Well-established, predictable | Long reaction times, often requires harsh conditions, potential for side products |

| Microwave-Assisted | Rapid reaction rates, higher yields, improved purity | Requires specialized equipment |

| Solvent-Based | Good for dissolving reactants, can control temperature | Use of potentially toxic and volatile solvents, difficult work-up |

| Solvent-Free | Environmentally friendly, easier work-up, often cleaner reactions | May not be suitable for all reactants, potential for localized overheating |

Chemoenzymatic and Biocatalytic Approaches to Asymmetric Synthesis (Conceptual Inclusion)

While specific chemoenzymatic routes for this compound are not extensively detailed in publicly available literature, the principles of biocatalysis offer a powerful conceptual framework for its asymmetric synthesis and that of its analogues. These approaches leverage the high stereoselectivity of enzymes to create chiral molecules, which are of significant interest in pharmaceutical development. nih.govnih.gov Key enzymatic strategies applicable to the synthesis of chiral analogues, such as chiral amino alcohols derived from acetophenones, include asymmetric reduction and transamination. illinois.edunih.gov

Asymmetric Reduction of Ketones: Carbonyl reductases (KREDs) are a class of enzymes capable of reducing a ketone to a chiral alcohol with high enantioselectivity. illinois.edu For an analogue of this compound, a KRED could be employed to reduce the carbonyl group to a hydroxyl group, establishing a stereocenter. Researchers have successfully engineered carbonyl reductases to asymmetrically reduce β-amino ketones, producing chiral γ-amino alcohols with high enantiomeric excess (ee). illinois.edu For example, a carbonyl reductase was engineered through a combinatorial active-site saturation test to significantly increase the enantioselectivity for the reduction of 3-(dimethylamino)-1-phenylpropan-1-one. illinois.edu This strategy demonstrates the potential to produce specific stereoisomers of related compounds by selecting or engineering an appropriate enzyme. The process often requires a cofactor regeneration system, such as using glucose dehydrogenase (GDH), to recycle the NADPH consumed during the reduction. illinois.edu

Asymmetric Synthesis via Transamination: Transaminases, particularly (R)- or (S)-selective transaminases, offer a direct route to chiral amines from a prochiral ketone. nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a carbonyl acceptor. nih.gov Conceptually, a prochiral ketone precursor to this compound could be converted into a chiral primary amine analogue. Subsequent N-methylation could then yield the final chiral product. This biocatalytic approach avoids the use of heavy metal catalysts and often proceeds under mild reaction conditions.

The integration of these enzymatic steps with traditional chemical synthesis, known as a chemoenzymatic approach, can streamline the production of complex chiral molecules. nih.gov For instance, a chemical synthesis could be used to construct the core acetophenone structure, followed by a highly selective enzymatic step to introduce the desired chirality. nih.gov

Regioselectivity and Stereoselectivity in Reaction Design

The precise control of substituent placement (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) are fundamental challenges in the synthesis of specifically substituted molecules like this compound and its analogues.

Regioselectivity: In the context of substituted acetophenones, regioselectivity is crucial during the initial construction of the aromatic ring system. For example, in reactions like the Heck arylation of electron-rich olefins (e.g., vinyl ethers) with aryl bromides, achieving high regioselectivity is key to forming the desired acetophenone structure over other isomers. researchgate.net The choice of catalyst and reaction conditions can direct the substitution to the desired carbon atom, leading predominantly to the branched α-product rather than a mixture. researchgate.net Similarly, in annulation reactions used to build heterocyclic systems from ketoxime acetates, the choice of catalyst and solvent can be used to switch the regioselectivity, leading to different product classes like pyrroles or isoquinolines from the same starting materials. nih.gov This principle of catalyst control is vital for directing reactions toward a single, desired constitutional isomer.

Computational studies can also aid in predicting and understanding enzymatic regioselectivity. For instance, molecular dynamic simulations have been used to correlate the regiopreference of lipases in hydrolysis reactions with the distance between the substrate's carbonyl group and the enzyme's catalytic serine residue, allowing for the selective synthesis of specific regioisomeric acetoxyhydroxynaphthalenes. rsc.org

Stereoselectivity: While this compound itself is achiral, the synthesis of its chiral analogues requires careful control of stereoselectivity. Asymmetric synthesis methods are employed to create a specific enantiomer or diastereomer. Organocatalysis is a powerful tool for achieving high stereoselectivity. For example, chiral Brønsted acid catalysts and bifunctional thiourea (B124793) catalysts have been successfully used in the asymmetric synthesis of flavanones and azaflavanones, which contain a stereocenter at the C2 position. nih.gov In these reactions, the catalyst creates a chiral environment that favors the formation of one enantiomer over the other, often achieving high enantiomeric excess. nih.gov The development of novel chiral ligands for metal-catalyzed reactions, such as C2-symmetric chiral bis-sulfoxide ligands for asymmetric 1,4-additions, also provides a robust method for establishing stereocenters in the synthesis of complex molecules. nih.gov

Methodologies for Yield Optimization and Process Efficiency in Laboratory Synthesis

A significant advancement in the synthesis of related chloroacetophenones involves replacing volatile organic solvents (VOCs) with water, facilitated by a phase transfer catalyst. rsc.org This "green chemistry" approach has been used to convert bromoacetophenones into chloroacetophenones with quantitative or near-quantitative yields. rsc.org Crucially, this method often eliminates the need for laborious and solvent-intensive chromatographic purification, drastically improving process efficiency. rsc.org

The table below summarizes the yield improvements observed in an aqueous synthesis of various chloroacetophenones compared to traditional methods that might require organic solvents and more complex purification.

| Entry | Substrate (Bromoacetophenone) | Product (Chloroacetophenone) | Yield (%) |

| 1 | 2-Bromo-1-phenylethanone | 2-Chloro-1-phenylethanone | 99 |

| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-Chloro-1-(4-chlorophenyl)ethanone | 99 |

| 3 | 2-Bromo-1-(4-bromophenyl)ethanone | 2-Chloro-1-(4-bromophenyl)ethanone | 99 |

| 4 | 2-Bromo-1-(4-nitrophenyl)ethanone | 2-Chloro-1-(4-nitrophenyl)ethanone | 99 |

| 5 | 2-Bromo-1-(p-tolyl)ethanone | 2-Chloro-1-(p-tolyl)ethanone | 98 |

This data is illustrative of the high yields achievable in aqueous, phase-transfer-catalyzed syntheses of chloroacetophenones, based on findings for analogous compounds. rsc.org

Optimization of reaction parameters such as catalyst loading, temperature, reaction time, and reagent stoichiometry is also fundamental. The table below illustrates how changing reaction conditions can affect the yield in a hypothetical synthesis step.

| Parameter | Condition A | Condition B | Condition C |

| Catalyst | Catalyst X (1 mol%) | Catalyst Y (1 mol%) | Catalyst Y (0.5 mol%) |

| Solvent | Toluene | Dichloromethane | Tetrahydrofuran |

| Temperature | 80 °C | 40 °C | 40 °C |

| Time | 12 h | 6 h | 8 h |

| Yield (%) | 65 | 92 | 88 |

This table provides a conceptual illustration of how systematic optimization of reaction variables can lead to significant improvements in product yield.

By combining solvent choice, catalyst optimization, and modern process technologies like flow chemistry, laboratory syntheses can be made more efficient, economical, and environmentally benign.

Reaction Chemistry and Derivatization Pathways of 2 Dimethylamino 4 Chloroacetophenone

Reactivity at the Carbonyl Moiety

The carbonyl group of 2-Dimethylamino-4'-chloroacetophenone is a primary site for a range of chemical reactions, including condensations, reductions, and oxidations.

Condensation Reactions

The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde, is a prominent reaction involving the carbonyl group of acetophenones. wikipedia.org This reaction is instrumental in the synthesis of chalcones, which are α,β-unsaturated ketones. In the case of this compound, the presence of α-hydrogens on the acetyl group allows it to readily undergo condensation with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgtaylorandfrancis.com The general scheme for this reaction involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone (B49325). researchgate.net

The specific reaction of this compound with substituted benzaldehydes provides a pathway to a diverse range of chalcone derivatives. The substituents on the benzaldehyde (B42025) can significantly influence the reaction yield and the properties of the resulting chalcone.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Aromatic Aldehyde | NaOH or KOH | Chalcone Derivative |

This interactive table summarizes the general Claisen-Schmidt condensation reaction.

Reduction and Oxidation Processes

The carbonyl group of this compound can be readily reduced to a secondary alcohol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org The reduction involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com This reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. libretexts.orgumn.edu The resulting product is 1-(4-chlorophenyl)-2-(dimethylamino)ethanol.

| Starting Material | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Ethanol/Methanol | 1-(4-chlorophenyl)-2-(dimethylamino)ethanol |

This interactive table outlines the reduction of the carbonyl group.

Conversely, the oxidation of the acetyl group in this compound is a less common transformation. Strong oxidizing agents would be required to cleave the C-C bond and oxidize the fragment to a carboxylic acid.

Transformations Involving the Dimethylamine (B145610) Group

The dimethylamine group in this compound is a key site for nucleophilic reactions, allowing for further functionalization through alkylation, acylation, and quaternization.

Alkylation and Acylation Reactions

The nitrogen atom of the dimethylamine group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. Alkylation can be achieved using alkyl halides, leading to the formation of a tertiary amine.

Acylation of the dimethylamine group, on the other hand, is generally not a favorable reaction under standard conditions. The lone pair on the nitrogen is less available for reaction with acylating agents like acyl chlorides due to delocalization into the aromatic ring.

Quaternization Strategies

The tertiary amine of the dimethylamine group can be readily quaternized by reaction with alkyl halides, such as methyl iodide. d-nb.inforesearchgate.net This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. d-nb.info These salts are ionic compounds with a permanently positively charged nitrogen atom. d-nb.info

| Starting Material | Reagent | Product |

| This compound | Alkyl Halide (e.g., Methyl Iodide) | Quaternary Ammonium Salt |

This interactive table details the quaternization of the dimethylamine group.

Modifications of the Halogen Atom

The chlorine atom on the phenyl ring of this compound can be replaced through various nucleophilic aromatic substitution reactions, particularly those catalyzed by transition metals.

One of the most powerful methods for forming carbon-carbon bonds at this position is the Suzuki cross-coupling reaction. organic-chemistry.orgikm.org.my This palladium-catalyzed reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid, in the presence of a base. organic-chemistry.orgnih.gov This reaction is highly versatile and allows for the introduction of a wide range of aryl or vinyl substituents in place of the chlorine atom. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic Acid | Palladium Catalyst | Base (e.g., K₂CO₃) | Biaryl Derivative |

This interactive table summarizes the Suzuki cross-coupling reaction.

Other nucleophilic aromatic substitution reactions can also be employed to replace the chlorine atom with other functional groups, such as amines or alkoxides, although these often require harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this molecule.

Halogen Exchange Reactions

The chlorine atom on the aromatic ring of this compound can be substituted with other halogens, such as fluorine, through nucleophilic aromatic substitution reactions. These halogen exchange reactions are significant for modifying the electronic properties of the molecule. For instance, the synthesis of corresponding fluoroacetophenone derivatives can be achieved under specific reaction conditions. The process generally involves heating a mixture of the chloroaromatic compound with a finely-divided alkali metal fluoride, such as potassium fluoride, often in the presence of a catalyst like an aminophosphonium salt. google.comgoogle.com While specific examples for this compound are not detailed, the general methodology for halogen exchange on haloaromatic compounds is well-established. google.comgoogle.com The traditional synthesis of related compounds, such as 2-chloro-4'-fluoroacetophenone, involves the Friedel-Crafts reaction of fluorobenzene (B45895) with chloroacetyl chloride, highlighting the importance of haloacetophenones in synthetic chemistry. google.com

Cross-Coupling Functionalizations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituted aromatic ring of this compound makes it a suitable substrate for such transformations. researchgate.netnih.gov These reactions allow for the introduction of a wide variety of functional groups at the 4'-position.

For example, palladium-catalyzed cross-coupling of ortho-chloroacetophenones with 2-iodobiphenyls has been developed for the construction of tribenzo[a,c,f]cyclooctanones through a dual C–H arylation process. rsc.org While this specific example does not use the dimethylamino-substituted variant, it demonstrates the reactivity of the chloroacetophenone core in sophisticated bond-forming reactions. Furthermore, palladium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of α-aryl α-amino ketones, where α-aminocarbonyl compounds are reacted with arylboronic acids. rsc.orgscispace.com This highlights the potential for functionalization at the α-position to the carbonyl group in derivatives of this compound. The versatility of organocopper reagents in palladium-catalyzed cross-coupling has also been shown to be effective for sterically hindered substrates, which could be applicable to derivatives of this compound. rsc.org

Aromatic Ring Functionalization and Substitution Patterns

The existing dimethylamino and chloro substituents on the acetophenone (B1666503) ring direct the position of further electrophilic aromatic substitution reactions. The dimethylamino group is a strong activating group and is ortho-, para-directing, while the chloro group is a deactivating group but also ortho-, para-directing. The interplay of these electronic effects will govern the regioselectivity of further functionalization on the aromatic ring. organic-chemistry.org For instance, electrophilic substitution reactions would be expected to occur at positions ortho or para to the dimethylamino group.

Synthesis of Advanced Molecular Architectures

This compound serves as a valuable precursor for the synthesis of more complex molecules, including chalcones, heterocyclic systems, and ligands for coordination chemistry.

Formation of Chalcone and Related α,β-Unsaturated Ketones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. researchgate.netjetir.orgnih.gov this compound can react with various substituted benzaldehydes in the presence of a base (like NaOH or KOH) to form the corresponding chalcone derivatives. nih.gov These reactions typically proceed by forming an enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde. researchgate.net

The resulting chalcones are versatile intermediates themselves, possessing an α,β-unsaturated carbonyl system that can undergo further reactions. nih.gov For instance, a study on the synthesis of chalcone derivatives from 4-chloroacetophenone and 3-hydroxybenzaldehyde (B18108) reported a yield of 72.67% after purification.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Reported Yield |

|---|---|---|---|---|

| 4-chloroacetophenone | 3-hydroxybenzaldehyde | KOH/ethanol | (E)-1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | 72.67% |

| 4'-hydroxyacetophenone | benzaldehyde derivatives | Not specified | Chalcone derivatives | Not specified utar.edu.my |

Cyclization Reactions to Construct Heterocyclic Systems

Acetophenones are widely used synthons for the synthesis of a variety of heterocyclic compounds. ssrn.comresearchgate.net The reactive carbonyl group and the α-protons of this compound allow it to participate in various cyclization reactions to form five-, six-, and seven-membered heterocyclic rings. ssrn.com For instance, substituted acetophenones can be used to synthesize 3-aryl-substituted 4-aminopyrazoles through a multi-step process involving oximation and condensation with hydrazine. thieme-connect.com Amino acetophenones are also key building blocks for producing diverse libraries of highly functionalized heterocyclic compounds such as aminoflavones and quinolones. semanticscholar.org The synthesis of heterocyclic compounds from 4-hydroxy and 4-amino acetophenones has also been reported, demonstrating the versatility of substituted acetophenones in this area. uobaghdad.edu.iq

Ligand Design and Coordination Chemistry Applications

The nitrogen atom of the dimethylamino group and the oxygen atom of the carbonyl group in this compound can act as donor atoms, making the molecule and its derivatives potential ligands for coordination with metal ions. The design of ligands is a crucial aspect of coordination chemistry, with applications in catalysis and materials science. uni-wuerzburg.de While specific coordination complexes of this compound are not extensively detailed in the provided context, the presence of N and O donor sites suggests its potential to form stable complexes with various metal centers. For example, conformationally flexible ditopic ligands like 4,4'-diaminodiphenylethane have been used to create mononuclear coordination complexes and coordination polymers, illustrating how molecules with amino functionalities can be employed in supramolecular chemistry. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 2-Dimethylamino-4'-chloroacetophenone displays four distinct signals, each corresponding to a unique chemical environment within the molecule. The analysis of their chemical shift (δ), integration, and multiplicity provides a clear picture of the molecular structure.

The aromatic region is characterized by two doublets, a pattern typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing carbonyl group (H-2'/H-6') are deshielded and appear further downfield compared to the protons meta to the carbonyl group (H-3'/H-5'). The aliphatic region contains two singlets: one for the methylene (B1212753) protons adjacent to the carbonyl group (H-2) and another for the two equivalent methyl groups attached to the nitrogen atom.

Table 1: ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | ~ 7.92 | Doublet | 2H | H-2', H-6' |

| 2 | ~ 7.49 | Doublet | 2H | H-3', H-5' |

| 3 | ~ 3.70 | Singlet | 2H | H-2 (α-CH₂) |

| 4 | ~ 2.35 | Singlet | 6H | -N(CH₃)₂ |

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments in the molecule. Six distinct signals are typically observed for this compound. The most downfield signal corresponds to the carbonyl carbon (C-1), which is significantly deshielded. The four signals in the aromatic region correspond to the four unique carbon environments of the 1,4-disubstituted ring. The two aliphatic signals at the highest field represent the methylene carbon (C-2) and the equivalent N-methyl carbons.

Table 2: ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

|---|---|---|

| 1 | ~ 195.5 | C-1 (C=O) |

| 2 | ~ 140.2 | C-4' (C-Cl) |

| 3 | ~ 134.9 | C-1' (C-ipso) |

| 4 | ~ 130.5 | C-2', C-6' |

| 5 | ~ 129.1 | C-3', C-5' |

| 6 | ~ 65.0 | C-2 (α-CH₂) |

| 7 | ~ 45.4 | -N(CH₃)₂ |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, a key correlation would be observed between the aromatic protons at ~7.92 ppm (H-2'/H-6') and those at ~7.49 ppm (H-3'/H-5'), confirming their ortho relationship on the phenyl ring. No other correlations are expected due to the presence of isolated spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com It would show correlations between the proton signals and their corresponding carbon signals as listed in Tables 1 and 2, for instance: δH ~7.92 with δC ~130.5 (C-2'/H-2'), δH ~3.70 with δC ~65.0 (C-2/H-2), and δH ~2.35 with δC ~45.4 (-N(CH₃)₂).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for establishing the connectivity across quaternary carbons and heteroatoms by showing correlations between protons and carbons over two to three bonds. youtube.com Key HMBC correlations for confirming the structure of this compound would include:

The methylene protons (H-2, δH ~3.70) showing a correlation to the carbonyl carbon (C-1, δC ~195.5) and the ipso-carbon of the aromatic ring (C-1', δC ~134.9).

The N-methyl protons (δH ~2.35) showing a correlation to the methylene carbon (C-2, δC ~65.0).

The aromatic protons ortho to the carbonyl group (H-2'/H-6', δH ~7.92) showing a correlation to the carbonyl carbon (C-1, δC ~195.5).

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound, the molecular formula is C₁₀H₁₂ClNO.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO |

| Calculated Exact Mass ([M+H]⁺) | 198.0680 |

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, producing a unique pattern of daughter ions that serves as a molecular fingerprint. The analysis of these fragments helps to confirm the connectivity of the atoms. chemguide.co.uk The fragmentation of this compound is dominated by alpha-cleavage relative to the carbonyl group and the nitrogen atom. libretexts.orgnih.gov

Two major fragmentation pathways are predicted:

Cleavage of the C1-C2 bond results in the formation of the highly stable 4-chlorobenzoyl cation. This fragment is responsible for a prominent peak at m/z 139, with a characteristic isotopic peak at m/z 141 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

Cleavage of the C2-N bond leads to the formation of a stable dimethyliminium cation, [CH₂=N(CH₃)₂]⁺. This fragmentation is characteristic of N,N-dimethylamino compounds and typically results in the base peak (the most abundant ion) at m/z 58.

The presence of these key fragments provides unequivocal evidence for the 4-chlorobenzoyl and dimethylaminomethyl moieties within the molecular structure.

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 197/199 | Molecular Ion [M]⁺ | [C₁₀H₁₂ClNO]⁺ |

| 139/141 | 4-Chlorobenzoyl cation | [C₇H₄ClO]⁺ |

| 111/113 | 4-Chlorophenyl cation | [C₆H₄Cl]⁺ |

| 58 | Dimethyliminium cation (Base Peak) | [C₃H₈N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

In the analysis of aromatic ketones, several characteristic absorption bands are expected. The carbonyl (C=O) stretching vibration is one of the most intense and readily identifiable peaks, typically appearing in the region of 1600-1700 cm⁻¹. For acetophenone (B1666503) derivatives, this peak is a key indicator of the ketone functional group. The presence of an aromatic ring gives rise to C=C stretching vibrations within the ring, which are observed in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations from both the aromatic ring and the aliphatic portions of the molecule are expected above 3000 cm⁻¹ and between 2850-3000 cm⁻¹, respectively. The C-N stretching vibration of the dimethylamino group is typically found in the 1000-1250 cm⁻¹ range. The C-Cl stretching vibration from the chlorophenyl group can be observed in the fingerprint region, generally between 600-800 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-N (Dimethylamino) | Stretching | 1000 - 1250 |

| C-Cl | Stretching | 600 - 800 |

This table is based on established correlations in infrared spectroscopy and provides predicted values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

For aromatic ketones like this compound, two main types of electronic transitions are typically observed: π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are often associated with the aromatic ring and the carbonyl group. The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are typically less intense.

A study on (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, a compound that shares the 4-chlorophenyl ketone and dimethylamino phenyl moieties, provides insight into the expected UV-Vis absorption. In acetonitrile (B52724), this related compound exhibited a single strong absorption band at 417 nm. researchgate.netmdpi.com This absorption is characteristic of an intramolecular charge transfer (ICT) transition, which is common in molecules with both electron-donating (dimethylamino) and electron-withdrawing (carbonyl) groups connected by a conjugated system. It is plausible that this compound would also exhibit a significant absorption band in the UV-Vis region due to its potential for ICT.

Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Aromatic ring, Carbonyl | 240 - 280 |

| n → π | Carbonyl | 300 - 330 |

| Intramolecular Charge Transfer | Dimethylamino to Carbonyl | > 300 |

This table provides an estimation of absorption maxima based on the analysis of similar molecular structures.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

While a crystal structure for this compound was not found in the surveyed literature, the crystal structure of a closely related synthetic cathinone (B1664624), 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride, has been reported. researchgate.net This analog differs by the presence of a methyl group on the carbon adjacent to the dimethylamino group. The analysis of this structure can offer valuable insights into the likely solid-state conformation and packing of this compound.

In the reported structure of the hydrochloride salt of the analog, the molecule adopts a specific conformation in the solid state. The crystallographic data reveals the precise bond lengths and angles, which are influenced by the electronic effects of the substituents and the steric interactions within the molecule. The packing of the molecules in the crystal is dictated by intermolecular forces such as hydrogen bonding (in the case of the hydrochloride salt), van der Waals forces, and dipole-dipole interactions.

Illustrative Crystallographic Data for 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one Hydrochloride researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.824(2) |

| b (Å) | 12.083(3) |

| c (Å) | 13.313(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1258.5(5) |

| Z | 4 |

This data is for a closely related analog and serves as an illustrative example of the type of information obtained from X-ray crystallography.

The study of such analogs provides a framework for understanding the potential solid-state structure of this compound, highlighting the conformation of the dimethylaminoethyl chain relative to the chlorophenyl ring and the nature of the intermolecular interactions that would govern its crystal packing.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict molecular geometries, orbital energies, and charge distributions, which in turn govern the reactivity of the compound.

Density Functional Theory (DFT) Studies on Ground State Geometries

A DFT optimization of 2-Dimethylamino-4'-chloroacetophenone would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. It is expected that the phenyl ring would be planar, with the chloro- and acetyl groups situated in the para positions. The dimethylamino group at the 2-position of the acetyl moiety introduces additional conformational flexibility. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the electron-donating dimethylamino group and the electron-withdrawing chloro and acetyl groups would affect the aromatic system's electron density and bond characteristics.

| Parameter | Predicted Value |

|---|---|

| Methodology | DFT (B3LYP/6-311++G(d,p)) |

| Key Geometrical Features | Planar phenyl ring, specific dihedral angles of substituents |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the dimethylamino-substituted portion and the phenyl ring, reflecting the electron-donating nature of the dimethylamino group. The LUMO, conversely, would likely be concentrated on the electron-withdrawing chloroacetophenone moiety. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The presence of both electron-donating and electron-withdrawing groups in the molecule is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive.

| Orbital | Predicted Localization | Implication |

|---|---|---|

| HOMO | Dimethylamino group and phenyl ring | Region for electrophilic attack |

| LUMO | Chloroacetophenone moiety | Region for nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | Higher chemical reactivity |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is invaluable for understanding intermolecular interactions and predicting sites of nucleophilic and electrophilic attack. The map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

In the EPS map of this compound, the most negative potential is anticipated to be around the oxygen atom of the carbonyl group and the nitrogen atom of the dimethylamino group, due to the high electronegativity of these atoms. The chlorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the methyl groups and the phenyl ring would exhibit positive potential. This distribution of charge highlights the sites where the molecule is likely to interact with other polar molecules or ions.

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For this compound, rotation around the single bonds, particularly the C-C bond connecting the acetyl group to the phenyl ring and the C-N bond of the dimethylamino group, will lead to different conformers.

Based on studies of similar N,N-disubstituted acetamides, it is likely that multiple stable conformers exist for this compound. The relative energies of these conformers would be influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions. Exploring the potential energy surface would reveal the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other local minima. This information is critical for understanding how the molecule might fit into a biological receptor.

In Silico Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. While no specific SAR studies for this compound are documented, we can hypothesize the key structural features that might be important for its activity based on general principles and studies of related compounds.

An in silico SAR study would typically involve a set of analogues of this compound with varied substituents. By correlating changes in the structure with changes in a measured biological activity, a predictive model can be built. Key descriptors in such a model for this compound would likely include electronic parameters (reflecting the effects of the chloro and dimethylamino groups), steric parameters (describing the size and shape of the molecule), and hydrophobic parameters. Such a model could provide insights into the mechanism of action by identifying which molecular properties are most critical for its biological function.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a small molecule ligand to a protein receptor. Molecular dynamics (MD) simulations can then be used to study the stability and dynamics of this complex over time.

In the absence of a known biological target for this compound, a hypothetical molecular docking study could be performed against a relevant enzyme or receptor, for instance, one implicated in a pathway where acetophenone (B1666503) derivatives have shown activity. The docking results would predict the binding mode and affinity of the compound within the active site of the target. Key interactions would likely involve hydrogen bonding with the carbonyl oxygen and electrostatic or van der Waals interactions involving the phenyl ring and its substituents. An MD simulation would further elucidate the stability of these interactions and any conformational changes in the protein or the ligand upon binding.

| Simulation Type | Predicted Outcome | Key Insights |

|---|---|---|

| Molecular Docking | Binding pose and affinity to a target protein | Identification of key interacting residues and binding mode |

| Molecular Dynamics | Stability of the ligand-protein complex over time | Understanding of the dynamic nature of the interaction |

Ligand-Protein Binding Site Prediction (Hypothesis Generation)

Currently, there is a notable absence of specific, publicly available research detailing the ligand-protein binding site predictions for this compound. Computational methods for such predictions typically involve docking simulations where the compound is virtually screened against a library of protein structures. These simulations calculate the binding affinity and identify the most probable binding poses, thus generating hypotheses about the compound's potential biological targets. Without dedicated studies on this specific molecule, any discussion on its preferred binding sites on proteins would be purely speculative.

Exploration of Molecular Recognition Mechanisms

The exploration of molecular recognition mechanisms for this compound through computational methods has not been specifically documented in available scientific literature. Understanding these mechanisms would require detailed molecular dynamics simulations and quantum mechanics calculations. These studies would elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding of the compound to a potential protein target. The conformational changes in both the ligand and the protein upon binding are also a critical aspect of molecular recognition that remains unexplored for this compound.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Detailed computational studies on the reaction mechanisms involving this compound, including transition state analysis, are not present in the accessible scientific literature. Such investigations would typically employ quantum chemical methods, like Density Functional Theory (DFT), to map the potential energy surface of a reaction. This would involve identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energetic barriers calculated from these transition states would provide insights into the reaction kinetics and the feasibility of different mechanistic pathways. Without such studies, the reactivity and chemical transformation pathways of this compound from a computational standpoint remain uncharacterized.

Mechanistic Investigations of Molecular Interactions in Vitro and in Silico

Molecular Probing of Enzyme Active Sites and Inhibition Mechanisms

Recent studies have begun to explore the interaction of chloro-substituted cathinones with enzymes critical to neuronal function, such as acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and is a key target in the treatment of neurodegenerative diseases.

A 2025 study investigated the effects of twenty different chloro-cathinones on AChE activity. nih.gov The findings indicated that all tested cathinones exhibited inhibitory effects on AChE, with IC50 values (the concentration of an inhibitor where the response is reduced by half) ranging from 0.1 to 2 mM. nih.gov This suggests a potential for these compounds to interfere with cholinergic neurotransmission.

In silico molecular docking analyses were performed to elucidate the binding modes of the most potent of these cathinones within the active site of AChE. nih.gov The active site of AChE contains a narrow gorge with two main binding sites: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance. The docking studies revealed that the most effective chloro-cathinone inhibitors interacted with both the CAS and the PAS of the AChE active gorge. nih.gov This dual-site interaction is a characteristic of several known AChE inhibitors and can contribute to a more potent inhibition of the enzyme's activity.

While direct enzymatic studies on 2-Dimethylamino-4'-chloroacetophenone are not extensively available, the structure of the 4-chlorophenyl group is a key feature in other enzyme-ligand interactions. For instance, in studies of 4-chlorobenzoyl-coenzyme A dehalogenase, the benzoyl C=O group forms crucial hydrogen bonds with backbone amide protons of specific amino acid residues (Gly114 and Phe64) in the enzyme's active site. nih.gov This highlights the potential for the acetophenone (B1666503) moiety of this compound to form similar hydrogen bond interactions within enzyme active sites.

| Compound Class | Enzyme Target | Key Findings |

| Chloro-cathinones | Acetylcholinesterase (AChE) | All tested compounds inhibited AChE with IC50 values between 0.1 and 2 mM. nih.gov |

| Chloro-cathinones | Acetylcholinesterase (AChE) | Molecular docking revealed interactions with both the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS). nih.gov |

| 4-Chlorobenzoyl-CoA | 4-Chlorobenzoyl-coenzyme A dehalogenase | The benzoyl C=O group forms hydrogen bonds with Gly114 and Phe64 in the active site. nih.gov |

Characterization of Receptor Binding Profiles and Ligand Affinity

The primary mechanism of action for many synthetic cathinones involves their interaction with monoamine transporters, which function as receptors for these substances. These transporters—for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.

Research on 4-chloromethcathinone (4-CMC), a close structural analog of this compound, has shown that it acts as a substrate for DAT, NET, and SERT. researchgate.net This means that 4-CMC is recognized and transported by these proteins, leading to the release of monoamines. researchgate.net The potency of 4-CMC at all three transporters is comparable to that of mephedrone, a well-studied synthetic cathinone (B1664624). researchgate.net Another related compound, 4-chloroethcathinone (B12801267) (4-CEC), also acts as a substrate at SERT, although it is a less potent uptake inhibitor at DAT and NET. researchgate.net

The ability of these compounds to act as monoamine transporter substrates and promote the release of dopamine, norepinephrine, and serotonin is a key factor in their stimulant effects. regulations.gov The interaction with these transporters is a critical aspect of their receptor binding profile.

Elucidation of Molecular Pathways Affected by Compound Interactions (e.g., signal transduction, gene regulation at a molecular level)

By interacting with monoamine transporters, this compound and its analogs can significantly disrupt normal monoaminergic signaling pathways. The increased extracellular levels of dopamine, serotonin, and norepinephrine can lead to a cascade of downstream effects on signal transduction and gene regulation.

The primary molecular pathway affected is the enhancement of signaling at postsynaptic monoamine receptors due to the elevated concentrations of neurotransmitters in the synaptic cleft. nih.gov This can lead to widespread activation of various G-protein coupled receptors and ion channels, impacting numerous cellular processes.

Furthermore, some chloro-cathinones have been shown to induce oxidative stress and cause mitochondrial membrane potential depolarization in neuronal cells. nih.gov These effects can trigger cellular stress response pathways and, in some cases, lead to apoptosis (programmed cell death). The induction of reactive oxygen species (ROS) is a significant molecular event that can damage cellular components, including DNA, proteins, and lipids, and activate stress-activated protein kinase (SAPK) signaling pathways.

The inhibition of acetylcholinesterase by these compounds also has direct implications for cholinergic signaling pathways, leading to an accumulation of acetylcholine in the synapse and subsequent overstimulation of cholinergic receptors. nih.gov

Design Principles for Modulating Specific Biological Targets (Preclinical Research)

The development of new chemical entities often involves modifying a lead compound to enhance its affinity for a specific biological target while minimizing off-target effects. Preclinical research in this area focuses on understanding how structural modifications influence biological activity.

For compounds targeting monoamine transporters, key design principles revolve around altering the substituents on the aromatic ring and the amine group to modulate selectivity for DAT, NET, or SERT. For instance, the presence and position of the chloro substituent on the phenyl ring can significantly influence potency and substrate versus inhibitor activity at the monoamine transporters. researchgate.net

The general principles of preclinical drug development involve a iterative process of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the structure-activity relationship. nih.gov

Structure-Activity Relationships Correlating Molecular Features with Mechanistic Effects

The relationship between the chemical structure of chloro-substituted cathinones and their biological activity is a critical area of investigation. Even small changes to the molecule can have profound effects on its interaction with biological targets.

For AChE inhibition by chloro-cathinones, molecular docking studies have suggested that the orientation of the molecule within the enzyme's active gorge is crucial. nih.gov The interactions with key amino acid residues in both the CAS and PAS determine the inhibitory potency. The specific stereochemistry and the nature of the substituents on the cathinone scaffold are likely to influence this binding.

In the broader context of drug design, structure-activity relationship (SAR) studies are fundamental. For example, in a series of 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists, the exploration of different substituents on the triazine ring revealed that an indole (B1671886) H-bond donor was important for binding. researchgate.net Similarly, for inhibitors of SLACK potassium channels, systematic modifications to different regions of a 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold helped to establish the SAR for wild-type SLACK inhibition. wikipedia.org

For this compound, the key structural features that likely dictate its biological activity include:

Analytical Methodologies for Chemical Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. intertek.com For a compound like 2-Dimethylamino-4'-chloroacetophenone, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for isolation and assessing the purity of research and synthetic samples. cfpie.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity assessment of non-volatile or thermally sensitive compounds. Given the structure of this compound, which includes a polar dimethylamino group and a ketone, reverse-phase HPLC is a particularly suitable method. In this mode, a non-polar stationary phase is used with a polar mobile phase, allowing for effective separation based on hydrophobicity.

The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This technique is also used to quantify the compound by comparing its peak area to that of a known concentration standard. The development of an HPLC method for a related compound, 4-Chlorophenyl 2-chloro-4-nitrophenyl ketone, utilizes a reverse-phase column with a mobile phase of acetonitrile (B52724) and water, demonstrating a common approach for such structures. sielc.com Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) is a standard for analyzing precursors and derivatives in the synthesis of novel psychoactive substances, such as NBOMes, where this compound could be an intermediate. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitril and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Vis Detector at a wavelength of approximately 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a definitive technique for the analysis of volatile and thermally stable compounds. nih.gov Substituted acetophenones are amenable to GC analysis. scirp.orgscielo.br The compound this compound can be vaporized without decomposition, allowing it to travel through the GC column and be separated from other volatile components in a sample.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. nih.gov Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. This is the gold standard for chemical profiling of seized illicit drugs and their precursors. nih.gov For compounds containing amine groups, chemical derivatization may sometimes be employed to improve chromatographic properties and stability, though it is not always necessary. nih.govjfda-online.com

Table 2: Typical GC-MS Parameters for Substituted Acetophenone (B1666503) Analysis

| Parameter | Condition |

| Column | HP-5ms or equivalent 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250 °C |

| Temperature Program | Initial 75°C, ramp to 280°C at 25°C/min, hold for 10-20 min nih.gov |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible (UV-Vis) spectrophotometry is a widely used, simple, and affordable technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. iajps.comresearchgate.net The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. digimat.in

The structure of this compound contains a substituted aromatic ring and a carbonyl group, which are chromophores that absorb UV radiation. This makes UV-Vis spectrophotometry an excellent tool for its quantification in solution. digimat.in To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations. The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The choice of solvent can influence the absorption spectrum, so it must be consistent across all measurements. repligen.com

Table 3: Spectrophotometric Properties (Hypothetical Example)

| Parameter | Value |

| Solvent | Methanol or Acetonitrile |

| λmax (Wavelength of Maximum Absorbance) | ~250-260 nm |

| Molar Absorptivity (ε) | Concentration-dependent, determined via calibration curve |

| Principle | Beer-Lambert Law (A = εbc) |

Development of Trace Analysis Techniques for Research Samples

The detection of chemical compounds at very low concentrations is critical in forensic science, environmental monitoring, and clinical toxicology. fishersci.com For research samples involving potent synthetic compounds or their precursors, trace analysis techniques are essential. Developing these methods focuses on achieving high sensitivity and selectivity, often requiring sophisticated instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a leading technique for trace-level detection. nih.gov It combines the powerful separation capabilities of HPLC with the sensitive and specific detection of tandem mass spectrometry. Methods developed for NBOMe compounds, which are structurally related to this compound, have demonstrated lower limits of detection in the picogram per milliliter (pg/mL) range in biological matrices. nih.govnih.gov Another approach involves ambient ionization mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI), which allow for the direct analysis of trace residues from surfaces with minimal sample preparation. ojp.govsemanticscholar.org These methods are valuable for the rapid screening of materials for the presence of precursor chemicals. ojp.govsemanticscholar.org

Table 4: Comparison of Trace Analysis Techniques

| Technique | Typical Limit of Detection (LOD) | Application Notes |

| LC-MS/MS | Low pg/mL to ng/mL nih.govnih.gov | Highly sensitive and selective; ideal for complex matrices like serum or urine. |

| GC-MS | Low ng/mL | Excellent for volatile compounds; requires sample cleanup. |

| DESI-MS | Low to sub-ng on surfaces semanticscholar.org | Rapid, direct surface analysis; minimal sample preparation needed. semanticscholar.org |

| ICP-MS | Parts-per-billion (ppb) nih.gov | Used for elemental/inorganic profiling, not direct compound analysis. nih.gov |

Impurity Profiling and Contaminant Identification in Synthetic Batches

Impurity profiling is the identification and quantification of all impurities present in a substance. In the context of synthetic chemistry, this is vital for quality control and, in forensic applications, for linking different batches of a material to a common origin. Impurities can arise from unreacted starting materials, byproducts of the main reaction, side reactions, or subsequent degradation of the final product.

The synthesis of a substituted acetophenone like this compound can result in various impurities. For example, incomplete reaction could leave traces of 4'-chloroacetophenone (B41964), while side reactions could produce isomers or over-alkylated products. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. HPLC with a photodiode array (PDA) detector can separate impurities and provide their UV spectra, while LC-MS can give their molecular weights. cfpie.com GC-MS is also highly effective at separating and identifying volatile impurities. nih.gov By characterizing the unique impurity profile of a synthetic batch, a chemical signature can be established.

Table 5: Potential Impurities in the Synthesis of this compound

| Impurity Type | Potential Compound | Origin |

| Starting Material | 4'-Chloroacetophenone | Incomplete reaction |

| Isomeric Impurity | Isomers with substitution at different positions on the aromatic ring | Non-specific reaction conditions |

| Byproduct | Products from side reactions | Undesired parallel reactions |

| Degradation Product | Oxidation or hydrolysis products | Improper storage or handling |

Role As a Key Precursor and Intermediate in Advanced Organic Synthesis

Enabling Reagent for the Synthesis of Complex Organic Frameworks

No specific research findings were identified that describe the use of 2-Dimethylamino-4'-chloroacetophenone as an enabling reagent for the synthesis of complex organic frameworks.

Building Block in the Preparation of Chemical Libraries for Academic Screening

There is no available information on the application of this compound as a building block for the preparation of chemical libraries intended for academic screening.

Scaffold for the Development of Novel Organic Catalysts and Ligands

No scientific literature was found that details the use of this compound as a scaffold in the development of new organic catalysts or ligands.

Applications in Specialty Chemical and Advanced Material Production

Information regarding the application of this compound in the production of specialty chemicals or advanced materials is not present in the surveyed literature.

Emerging Research Frontiers and Future Perspectives

Integration into Supramolecular Chemistry and Host-Guest Systems

The molecular architecture of 2-Dimethylamino-4'-chloroacetophenone offers intriguing possibilities for its use in supramolecular chemistry and the design of host-guest systems. The aromatic ring, substituted with both electron-donating and electron-withdrawing groups, can participate in π-π stacking and other non-covalent interactions, which are fundamental to the self-assembly of complex supramolecular structures. The lone pair of electrons on the nitrogen atom of the dimethylamino group and the oxygen of the carbonyl group can act as hydrogen bond acceptors, further directing the assembly of molecules into predictable and functional arrangements.

In the context of host-guest chemistry, the electron-rich and electron-poor regions of the molecule could allow it to act as a guest, binding within the cavities of macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. The specificity of this binding would be dictated by a combination of factors including size, shape, and electronic complementarity between the host and the guest. Such host-guest complexes could be designed to modulate the photophysical properties of the molecule, potentially leading to new materials for sensing or molecular switching applications. While direct research on the supramolecular behavior of this compound is not yet prevalent, studies on related aminophenol derivatives have demonstrated their capacity for self-assembly and interaction with fluorescent probes, suggesting a promising avenue for future investigation.

Applications in Optoelectronic Materials and Functional Polymers

The electronic nature of this compound suggests its potential as a building block for novel optoelectronic materials and functional polymers. The presence of the electron-donating dimethylamino group and the electron-withdrawing chloro-substituted phenyl ring creates a push-pull system, which can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT). This characteristic is often exploited in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials.

One potential strategy for incorporating this molecule into functional polymers is through post-polymerization modification. A polymer backbone containing reactive sites, such as ketone functionalities, could be synthesized first. Subsequently, the this compound, or a derivative, could be attached to these sites. This approach allows for the creation of a library of functional polymers with tailored optoelectronic properties. The influence of mechanical deformation on the optoelectronic responses of such conjugated polymers is an area of active research. The inherent polarity and potential for ICT in this compound make it a candidate for creating materials whose optical and electronic properties can be tuned. Research on other ketone-functionalized polymer scaffolds has shown them to be versatile precursors for creating a wide array of polymer side-chain conjugates with diverse functionalities. nih.govacs.org

Table 1: Potential Optoelectronic Applications of Polymers Functionalized with this compound

| Application Area | Potential Function of the Compound |

| Organic Light-Emitting Diodes (OLEDs) | As a component of the emissive layer, potentially contributing to tunable emission colors. |

| Organic Photovoltaics (OPVs) | As a donor or acceptor material in the active layer to influence charge separation and transport. |

| Nonlinear Optical (NLO) Materials | As a chromophore to induce a large second-order or third-order nonlinear optical response. |

| Dielectric Materials | As a polar side-chain to increase the dielectric constant of the polymer for energy storage applications. |

High-Throughput Synthesis and Screening Methodologies for Academic Discovery

The structure of this compound makes it an ideal candidate for inclusion in high-throughput synthesis and screening (HTS) campaigns. HTS allows for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties. The field of diversity-oriented synthesis (DOS) often utilizes versatile building blocks like ortho-amino acetophenones to generate libraries of natural product analogs. nih.gov By systematically varying the substituents on the aromatic ring or the amine, a combinatorial library of derivatives of this compound could be generated.

These libraries could then be screened for a wide range of activities, such as biological activity, catalytic performance, or specific material properties. For instance, the development of high-throughput fluorescence assays for ketone detection could be adapted to screen for compounds that interact with specific biological targets or act as catalysts. nih.govacs.orgresearchgate.netacs.org The ability to synthesize and screen thousands of related compounds in a short period dramatically increases the chances of identifying lead compounds for further development in areas ranging from drug discovery to materials science.

Table 2: Conceptual High-Throughput Screening Cascade for Derivatives of this compound

| Screening Stage | Objective | Methodology |

| Primary Screen | Identify compounds with general activity or desired property. | Cell-based assays for cytotoxicity, enzyme inhibition assays, or fluorescence-based property screening. |

| Secondary Screen | Confirm activity and determine potency and selectivity. | Dose-response curves, selectivity profiling against related targets. |

| Tertiary Screen | Evaluate lead compounds in more complex models. | In-depth mechanistic studies, evaluation in more physiologically relevant models. |

Development of Chemical Sensors and Molecular Probes

The potential for intramolecular charge transfer in this compound, coupled with its reactive carbonyl group, makes it a promising scaffold for the development of chemical sensors and molecular probes. Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. The design of such probes often involves a fluorophore (the signaling unit) and a recognition unit (the binding site for the analyte).

Derivatives of this compound could be designed where the binding of an analyte to a recognition site appended to the molecule perturbs the ICT process, leading to a detectable change in the fluorescence emission wavelength or intensity. For example, acetophenone (B1666503) derivatives have been used to create colorimetric and fluorescent chemosensors for anions like cyanide. researchgate.net The versatility of the acetophenone structure allows for the incorporation of various binding motifs, enabling the design of sensors for a wide range of targets, including metal ions, anions, and biologically relevant small molecules. The development of peptide-based fluorescent probes also offers a sophisticated approach to biological sensing, where the aminoketone core could be integrated into a larger, more specific recognition system. nih.gov

Sustainable Synthesis Strategies and Biocatalytic Transformations for Production (Conceptual Inclusion)

The development of sustainable and environmentally friendly methods for the synthesis of chemical compounds is a major focus of modern chemistry. For a molecule like this compound, biocatalysis offers a promising alternative to traditional synthetic methods. Enzymes, such as transaminases and dehydrogenases, can catalyze reactions with high selectivity and under mild conditions, reducing the need for harsh reagents and organic solvents.